2-(4-ethoxybenzamido)-N-methylthiophene-3-carboxamide

Kinase Inhibition JNK3 MAP Kinase 10

2-(4-Ethoxybenzamido)-N-methylthiophene-3-carboxamide (CAS 897616-13-6; C15H16N2O3S; MW 304.36 g/mol) is a synthetic thiophene-3-carboxamide derivative belonging to the 2-amido-N-methylthiophene-3-carboxamide scaffold class. This scaffold has been explored in patent literature for inhibitors of IKK-2 (NF-κB pathway) and protein kinases including JNK and FLT3.

Molecular Formula C15H16N2O3S
Molecular Weight 304.36
CAS No. 897616-13-6
Cat. No. B2626452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-ethoxybenzamido)-N-methylthiophene-3-carboxamide
CAS897616-13-6
Molecular FormulaC15H16N2O3S
Molecular Weight304.36
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)NC
InChIInChI=1S/C15H16N2O3S/c1-3-20-11-6-4-10(5-7-11)13(18)17-15-12(8-9-21-15)14(19)16-2/h4-9H,3H2,1-2H3,(H,16,19)(H,17,18)
InChIKeyHLPXDUKXTNHBNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Ethoxybenzamido)-N-methylthiophene-3-carboxamide (CAS 897616-13-6): Thiophene-3-Carboxamide Scaffold for Kinase-Targeted Research


2-(4-Ethoxybenzamido)-N-methylthiophene-3-carboxamide (CAS 897616-13-6; C15H16N2O3S; MW 304.36 g/mol) is a synthetic thiophene-3-carboxamide derivative belonging to the 2-amido-N-methylthiophene-3-carboxamide scaffold class. This scaffold has been explored in patent literature for inhibitors of IKK-2 (NF-κB pathway) [1] and protein kinases including JNK and FLT3 [2]. The compound features a 4-ethoxy substituent on the benzamido phenyl ring and an N-methyl group on the 3-carboxamide, distinguishing it from simpler benzamido analogs and non-methylated variants. It is primarily supplied as a research-grade building block (typically ≥95% purity) by specialty chemical vendors .

Why 2-(4-Ethoxybenzamido)-N-methylthiophene-3-carboxamide Cannot Be Replaced by Simpler Benzamido or Methoxy Analogs


Within the 2-amido-N-methylthiophene-3-carboxamide series, the para-substituent on the benzamido ring directly modulates both target binding and pharmacokinetic properties. The unsubstituted 2-benzamido-N-methylthiophene-3-carboxamide shows only weak MAP kinase 10 (JNK3) inhibition (IC50 = 5.46 μM) [1]. Replacing the 4-ethoxy group with a smaller methoxy (as in 2-(4-methoxybenzamido)-N-methylthiophene-3-carboxamide) reduces lipophilicity (clogP), altering membrane permeability and metabolic susceptibility . The 4-fluoro analog offers distinct electronic properties but lacks the hydrogen-bond acceptor capacity of the ethoxy oxygen. The non-N-methylated variant 2-(4-ethoxybenzamido)thiophene-3-carboxamide loses the conformational restriction and hydrogen-bond donor modulation imparted by the N-methyl amide . These differences in lipophilicity, hydrogen-bonding, and metabolic stability mean that substituting any of these analogs without experimental validation risks altering target engagement, selectivity, and cellular potency.

Quantitative Differentiation of 2-(4-Ethoxybenzamido)-N-methylthiophene-3-carboxamide from Its Closest Analogs


JNK3 Inhibition Potency: Ethoxy- vs. Unsubstituted Benzamido Scaffold Comparison

The unsubstituted 2-benzamido-N-methylthiophene-3-carboxamide (the closest simplified analog lacking the 4-ethoxy group) exhibits an IC50 of 5.46 μM (5,460 nM) against human MAP kinase 10 (JNK3) [1]. The target compound 2-(4-ethoxybenzamido)-N-methylthiophene-3-carboxamide incorporates a para-ethoxy substituent, which in related thiophene-carboxamide kinase inhibitor series has been shown to enhance binding affinity through additional hydrophobic contacts and hydrogen-bonding interactions with the kinase hinge region [2]. While no direct head-to-head IC50 comparison is available for this exact compound pair, the structural precedent from the broader 2-amido-thiophene-3-carboxamide class indicates that para-alkoxy substitution consistently improves potency over the unsubstituted benzamido parent by 1–2 orders of magnitude in analogous kinase targets [2].

Kinase Inhibition JNK3 MAP Kinase 10 SAR

Lipophilicity (clogP) Differentiation: 4-Ethoxy vs. 4-Methoxy and 4-Fluoro Analogs

The 4-ethoxy substituent on the benzamido ring of the target compound contributes approximately +0.6 to +0.8 log units to calculated logP compared to the 4-methoxy analog [1]. Specifically, the calculated logP of 2-(4-ethoxybenzamido)-N-methylthiophene-3-carboxamide is estimated at ~2.9, compared to ~2.3 for the 4-methoxy analog and ~2.5 for the 4-fluoro analog [2]. This intermediate lipophilicity positions the 4-ethoxy compound favorably within the typical drug-like range (clogP 1–5) while providing enhanced membrane permeability potential compared to the more polar 4-methoxy variant [3].

Physicochemical Properties Lipophilicity clogP Drug-likeness

Metabolic Stability Advantage: Ethoxy (O-Deethylation) vs. Methoxy (O-Demethylation)

The 4-ethoxy substituent undergoes cytochrome P450-mediated O-deethylation, which is generally slower than the O-demethylation of the 4-methoxy analog [1]. In structurally related benzamide series, the O-deethylation rate (Vmax/Km) is approximately 2- to 5-fold lower than O-demethylation for the corresponding methoxy compound [2]. This difference arises from the greater steric hindrance at the active site of CYP isoforms (primarily CYP2C9 and CYP2D6) for ethoxy versus methoxy substrates. The 4-fluoro analog, by contrast, is not subject to O-dealkylation but undergoes alternative oxidative defluorination pathways [3].

Metabolic Stability Cytochrome P450 O-Dealkylation Pharmacokinetics

N-Methyl Amide vs. Primary Amide: Conformational and H-Bond Donor Modulation

The target compound contains an N-methyl-3-carboxamide group, whereas the non-methylated analog 2-(4-ethoxybenzamido)thiophene-3-carboxamide contains a primary amide . The N-methyl substitution eliminates one hydrogen-bond donor, reduces the amide's conformational flexibility, and alters its preferred orientation relative to the thiophene ring [1]. In kinase inhibitor design, N-methylation of carboxamides has been shown to modulate selectivity profiles by eliminating non-essential hydrogen-bonding interactions with off-target kinases [2].

Conformational Analysis Hydrogen Bonding Amide Substitution Kinase Selectivity

Research and Industrial Application Scenarios for 2-(4-Ethoxybenzamido)-N-methylthiophene-3-carboxamide (CAS 897616-13-6)


Kinase Inhibitor Lead Optimization: Scaffold with Pre-Installed 4-Ethoxy Pharmacophore

This compound serves as a pre-functionalized building block for kinase inhibitor SAR programs targeting JNK, IKK-2, or related MAP kinase family members. The 4-ethoxy group is pre-installed on the benzamido ring, eliminating the need for late-stage alkylation. Researchers can directly screen the compound in kinase panels and compare its activity profile against the unsubstituted benzamido parent (IC50 = 5.46 μM for JNK3) to quantify the ethoxy contribution to potency [1]. The N-methyl amide further enables assessment of amide substitution effects on kinase selectivity [2].

Comparative Metabolic Stability Screening in the 4-Alkoxybenzamido Series

Procurement of the 4-ethoxy derivative alongside its 4-methoxy and 4-fluoro analogs enables a systematic metabolic stability comparison within the 2-amido-N-methylthiophene-3-carboxamide series. As predicted from class-level SAR, the ethoxy group is expected to demonstrate intermediate lipophilicity (clogP ≈ 2.9) and slower O-dealkylation than the methoxy analog [1], making it a candidate for achieving balanced clearance and permeability in lead optimization [2].

NF-κB Pathway Research: IKK-2 Inhibitor Candidate Exploration

The 2-amido-thiophene-3-carboxamide scaffold is claimed in multiple patent families (AstraZeneca, Vertex) as IKK-2 inhibitors for inflammatory disease research [1]. While the specific 4-ethoxy-N-methyl derivative is not explicitly exemplified in the published patents, its structural features align with the Markush formula of IKK-2 inhibitor patents [2]. Researchers investigating NF-κB signaling can evaluate this compound as a structurally distinct IKK-2 probe, comparing its activity to known IKK-2 inhibitors such as TPCA-1 (IC50 = 17.9 nM) .

Physical Property-Driven Fragment-to-Lead Development

With a molecular weight of 304.36 g/mol and calculated clogP of ~2.9, this compound occupies a favorable position in lead-like chemical space (MW < 350, clogP 1–3). The pre-installed 4-ethoxy and N-methyl groups provide defined vectors for further SAR exploration: the thiophene C-4 and C-5 positions remain unsubstituted and available for iterative functionalization, while the ethoxy group can be varied to explore alkoxy chain-length SAR [1].

Quote Request

Request a Quote for 2-(4-ethoxybenzamido)-N-methylthiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.